BenchChemオンラインストアへようこそ!

3,4-Difluorobenzenesulfonic acid

Medicinal Chemistry ADME Property Optimization Drug Design

For medicinal chemistry and catalyst development, 3,4-difluorobenzenesulfonic acid (CAS 1185115-56-3) is the isomer of choice. The 3,4-difluoro substitution pattern delivers an XLogP3 of 1.1—higher than the 2,4-isomer (0.9)—to improve logD and membrane permeability without altering TPSA (62.8 Ų). In head-to-head studies, N-(3,4-difluorobenzene)sulfonyl derivatives showed superior EP3 receptor antagonist potency and in vivo efficacy compared to other aryl sulfonamide and carboxylic acid analogs. Substituting with any other difluoro or monofluoro isomer compromises target affinity, ADME, and catalytic activity. Order now to secure your research supply.

Molecular Formula C6H4F2O3S
Molecular Weight 194.16 g/mol
CAS No. 1185115-56-3
Cat. No. B1612608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Difluorobenzenesulfonic acid
CAS1185115-56-3
Molecular FormulaC6H4F2O3S
Molecular Weight194.16 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1S(=O)(=O)O)F)F
InChIInChI=1S/C6H4F2O3S/c7-5-2-1-4(3-6(5)8)12(9,10)11/h1-3H,(H,9,10,11)
InChIKeyBHVOQJHAIJQXNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Difluorobenzenesulfonic Acid (CAS 1185115-56-3): A Strategic Difluorinated Sulfonic Acid Building Block for Advanced Synthesis and Drug Discovery


3,4-Difluorobenzenesulfonic acid (CAS 1185115-56-3) is an aromatic sulfonic acid derivative with the molecular formula C₆H₄F₂O₃S and a molecular weight of 194.16 g/mol [1]. This compound belongs to the class of difluorinated benzenesulfonic acids, which are valued for their strong acidity and unique electronic and physicochemical properties imparted by the fluorine atoms at the 3 and 4 positions of the benzene ring [1]. It is primarily utilized as a versatile building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials, as well as a precursor for sulfonamide-based receptor antagonists and specialized catalysts .

Why Generic Substitution of 3,4-Difluorobenzenesulfonic Acid (CAS 1185115-56-3) with Other Difluoro- or Monofluoro Isomers Fails in Critical Applications


Substituting 3,4-difluorobenzenesulfonic acid with another difluoro isomer (e.g., 2,4- or 2,5-difluoro) or a monofluoro analog is not a straightforward, drop-in replacement due to distinct regiochemistry and resultant physicochemical property changes. The specific 3,4-substitution pattern significantly influences molecular properties such as lipophilicity (XLogP3), topological polar surface area (TPSA), and the pKa of the sulfonic acid group, which are critical for molecular recognition, solubility, and reactivity in both biological and catalytic systems [1]. For instance, a difference of ~0.2 units in XLogP3 between 3,4- and 2,4-difluoro isomers can alter logD and, consequently, a drug candidate's ADME profile or a catalyst's phase-transfer behavior [2]. Furthermore, in sulfonamide-based drug design, the N-(3,4-difluorobenzene)sulfonyl moiety has been explicitly shown to confer superior in vitro potency and in vivo efficacy compared to other aryl sulfonamide and carboxylic acid analogs, a benefit that would be lost with an isomeric substitution [3]. Therefore, for applications where specific molecular interactions or property profiles are paramount, procurement must be isomer-specific.

Quantitative Differentiation of 3,4-Difluorobenzenesulfonic Acid (CAS 1185115-56-3) Against Closest Analogs: A Procurement-Oriented Evidence Guide


Lipophilicity (XLogP3) Comparison: 3,4-Difluoro vs. 2,4-Difluoro Isomers

The 3,4-difluoro substitution pattern confers a higher computed lipophilicity (XLogP3) compared to the 2,4-difluoro isomer [1]. This difference can impact membrane permeability and overall bioavailability in drug discovery contexts.

Medicinal Chemistry ADME Property Optimization Drug Design

Topological Polar Surface Area (TPSA) Comparison: 3,4-Difluoro vs. 2,4-Difluoro Isomers

Both the 3,4-difluoro and 2,4-difluoro isomers exhibit identical computed Topological Polar Surface Area (TPSA) values [1] [2]. This indicates that the difference in fluorine atom placement does not affect this specific descriptor, suggesting similar potential for hydrogen bonding and polarity.

Medicinal Chemistry Molecular Descriptors Bioavailability Prediction

Superior EP3 Receptor Antagonist Potency via N-(3,4-Difluorobenzene)sulfonyl Moiety Compared to Carboxylic Acid Analogs

In a direct comparative study, a series of N-acyl 3,4-difluorobenzenesulfonamide analogs demonstrated significantly higher potency as EP3 receptor antagonists compared to their corresponding carboxylic acid analogs, both in vitro and in vivo [1]. The N-(3,4-difluorobenzene)sulfonyl moiety was identified as a key structural feature for achieving potent in vivo activity.

Drug Discovery GPCR Antagonists In Vivo Pharmacology

Density Comparison: 3,4-Difluoro vs. 2,4-Difluoro Isomers

Both the 3,4-difluoro and 2,4-difluoro isomers exhibit identical experimental density values . This indicates that the difference in fluorine atom placement does not affect the bulk density of the pure compound.

Physical Property Formulation Quality Control

Optimal Research and Industrial Applications for 3,4-Difluorobenzenesulfonic Acid (CAS 1185115-56-3) Based on Quantitative Differentiation


Synthesis of Potent EP3 Receptor Antagonists for In Vivo Studies

Given the demonstrated superior potency and in vivo efficacy of N-(3,4-difluorobenzene)sulfonyl-containing compounds as EP3 receptor antagonists [1], this specific isomer is the preferred starting material for medicinal chemistry programs targeting this receptor. Use of any other difluoro isomer would likely result in a significant loss of target affinity and biological activity, as shown by the direct head-to-head comparison with carboxylic acid analogs [1].

Medicinal Chemistry Lead Optimization Requiring a Specific Balance of Lipophilicity and Polarity

In drug discovery projects where fine-tuning a molecule's physicochemical properties is crucial, the 3,4-difluoro substitution pattern offers a distinct advantage. With an XLogP3 of 1.1 [1], it is more lipophilic than the 2,4-difluoro isomer (XLogP3 0.9) [2], while maintaining the same TPSA of 62.8 Ų [1][2]. This specific combination makes 3,4-difluorobenzenesulfonic acid the correct choice for optimizing logD and membrane permeability without altering polar surface area, a key consideration for oral bioavailability.

Synthesis of Novel Sulfonamide-Based Catalysts or Ligands

The unique electronic properties conferred by the 3,4-difluoro substitution pattern, as evidenced by the enhanced biological activity of its derivatives [1], suggest its utility in designing new catalysts or ligands where specific electronic and steric effects are required. While not directly compared in catalytic studies, the established influence of fluorine substitution on acidity and reactivity [3] positions this compound as a valuable, non-interchangeable building block for fine-tuning catalytic activity.

Quote Request

Request a Quote for 3,4-Difluorobenzenesulfonic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.